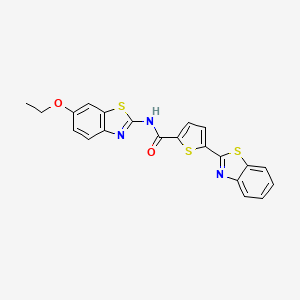
5-(1,3-benzothiazol-2-yl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(1,3-benzothiazol-2-yl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C21H15N3O2S3 and its molecular weight is 437.55. The purity is usually 95%.
BenchChem offers high-quality 5-(1,3-benzothiazol-2-yl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(1,3-benzothiazol-2-yl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Pathways and Chemical Synthesis
Research on benzothiazole derivatives often focuses on their synthesis. For example, the development of novel compounds like ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate through cyclization of thioamide with 2-chloroacetoacetate demonstrates the interest in synthesizing benzothiazole derivatives for various applications, showcasing the synthetic versatility and the potential of such compounds in medicinal chemistry and materials science (Tang Li-jua, 2015).
Biological Activity and Medicinal Applications
Benzothiazole derivatives have been investigated for their biological activities, such as inhibiting cell adhesion molecules (e.g., E-selectin, ICAM-1, VCAM-1), which play a critical role in inflammation and cancer metastasis. This indicates the potential of benzothiazole derivatives, including the compound of interest, in developing anti-inflammatory and anticancer agents (D. Boschelli et al., 1995).
Antimicrobial Properties
Several benzothiazole compounds have shown promising antimicrobial properties, suggesting their application in developing new antimicrobial agents. The structure-activity relationship of these compounds provides insights into designing derivatives with enhanced efficacy against various bacterial and fungal pathogens (Sailaja Rani Talupur et al., 2021).
Anticancer Potential
The synthesis of new benzothiazole acylhydrazones as anticancer agents highlights the ongoing research into benzothiazole derivatives for cancer treatment. The modulation of antitumor properties by various substitutions on the benzothiazole scaffold underscores the potential for developing targeted anticancer therapies (Derya Osmaniye et al., 2018).
properties
IUPAC Name |
5-(1,3-benzothiazol-2-yl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O2S3/c1-2-26-12-7-8-14-18(11-12)29-21(23-14)24-19(25)16-9-10-17(27-16)20-22-13-5-3-4-6-15(13)28-20/h3-11H,2H2,1H3,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBGJEEGIOLWKJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(S3)C4=NC5=CC=CC=C5S4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

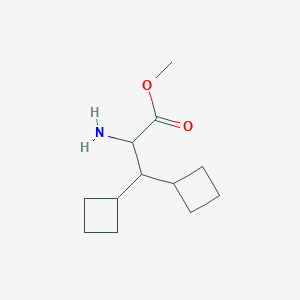
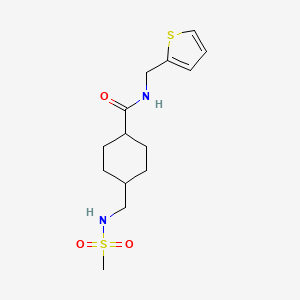
![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2834356.png)
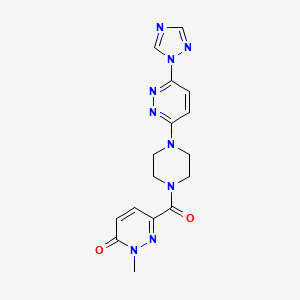
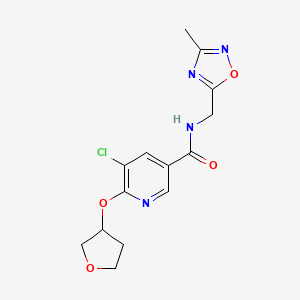
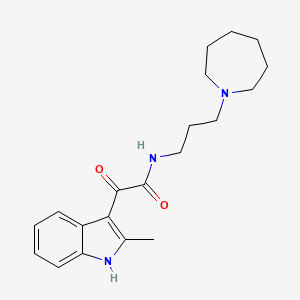
![N-benzyl-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2834364.png)




![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(furan-2-ylmethyl)oxalamide](/img/structure/B2834371.png)
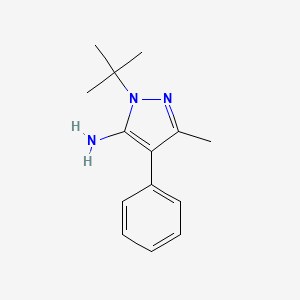
![(4-Aminospiro[2-oxabicyclo[2.1.1]hexane-3,1'-cyclobutane]-1-yl)methanol](/img/structure/B2834375.png)